2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide is a useful research compound. Its molecular formula is C18H20N4S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide (CAS Number: 1260985-72-5) is a derivative of benzimidazole known for its diverse biological activities. This article explores its biological activity, particularly its antiproliferative, antimicrobial, and potential antitumor effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 344.44 g/mol. The structure features a benzodiazole ring and a dimethylamino group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₄S |
Molecular Weight | 344.44 g/mol |
CAS Number | 1260985-72-5 |
Storage Temperature | Ambient |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. The antiproliferative activity was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
Case Study: Antiproliferative Effects
A study evaluated the compound's effectiveness against MDA-MB-231 cells using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity with an IC50 value of approximately 39.07 μM.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 39.07 |
Camptothecin | MDA-MB-231 | 10.00 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens.
Antimicrobial Activity Table
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Methicillin-resistant Staphylococcus aureus | 4 |
Streptococcus faecalis | 4 |
These results suggest that the compound exhibits promising antibacterial activity comparable to standard antibiotics like amikacin .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their lipophilicity and structural modifications. The presence of dimethylamino groups enhances membrane permeability, facilitating better interaction with cellular targets.
Key Findings in SAR
- Lipophilicity : Increased lipophilicity improves drug absorption and efficacy.
- Substituent Effects : Variations in substituents on the benzodiazole ring significantly impact both antiproliferative and antimicrobial activities.
- Mechanism Insights : The binding affinity to DNA and inhibition of DNA-dependent enzymes have been proposed as mechanisms for antitumor activity.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-22(2)13-9-7-12(8-10-13)11-14(17(19)23)18-20-15-5-3-4-6-16(15)21-18/h3-10,14H,11H2,1-2H3,(H2,19,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCREOEOMAPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.